molecular formula C19H14N4O B11045922 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-5-hydroxybenzene-1,2-dicarbonitrile

4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-5-hydroxybenzene-1,2-dicarbonitrile

Cat. No.: B11045922
M. Wt: 314.3 g/mol
InChI Key: GVUQOYSQLAXJBE-UHFFFAOYSA-N
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Description

“2-CYANO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-5-HYDROXYPHENYL CYANIDE” is a complex organic compound that features a cyano group, a phenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-CYANO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-5-HYDROXYPHENYL CYANIDE” typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the phenyl group via electrophilic aromatic substitution.
  • Addition of the cyano group through nucleophilic substitution or cyanation reactions.
  • Hydroxylation of the phenyl ring under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.

    Substitution: The phenyl and pyrazole rings can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology

  • Potential applications in the development of pharmaceuticals due to its unique structural features.
  • Investigated for its biological activity and interactions with biomolecules.

Medicine

  • Explored as a potential drug candidate for various therapeutic areas.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry

  • Utilized in the production of advanced materials with specific properties.
  • Employed in the development of new catalysts and reagents for organic synthesis.

Mechanism of Action

The mechanism of action of “2-CYANO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-5-HYDROXYPHENYL CYANIDE” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-CYANO-4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-HYDROXYPHENYL CYANIDE: Lacks the phenyl group, which may affect its reactivity and applications.

    4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-5-HYDROXYPHENYL CYANIDE: Lacks the cyano group, which may influence its chemical properties and biological activity.

Uniqueness

“2-CYANO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-5-HYDROXYPHENYL CYANIDE” is unique due to the presence of both cyano and hydroxyl groups, which provide a balance of reactivity and stability. The combination of these functional groups with the phenyl and pyrazole rings makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H14N4O

Molecular Weight

314.3 g/mol

IUPAC Name

4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-5-hydroxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C19H14N4O/c1-12-19(13(2)23(22-12)16-6-4-3-5-7-16)17-8-14(10-20)15(11-21)9-18(17)24/h3-9,24H,1-2H3

InChI Key

GVUQOYSQLAXJBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=C(C=C(C(=C3)C#N)C#N)O

Origin of Product

United States

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